2-ethoxy-N-[4-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-1-carboxamide
Description
Properties
IUPAC Name |
2-ethoxy-N-[4-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O3/c1-2-28-20-14-9-16-6-3-4-7-19(16)22(20)23(27)24-17-10-12-18(13-11-17)25-15-5-8-21(25)26/h3-4,6-7,9-14H,2,5,8,15H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKEMFUJENWPXCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NC3=CC=C(C=C3)N4CCCC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-N-[4-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-1-carboxamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process would be optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow chemistry and high-throughput screening may be employed to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
2-ethoxy-N-[4-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can result in a wide range of functionalized compounds .
Scientific Research Applications
2-ethoxy-N-[4-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-1-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme interactions and protein binding due to its unique structure.
Mechanism of Action
The mechanism of action of 2-ethoxy-N-[4-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2-oxopyrrolidin-1-yl derivatives: These compounds share the pyrrolidinone ring and have similar reactivity and applications.
Naphthalene derivatives: Compounds with a naphthalene core exhibit similar aromatic properties and can be used in related chemical reactions.
Ethoxy-substituted compounds: These compounds have similar functional groups and can undergo similar types of chemical reactions.
Uniqueness
What sets 2-ethoxy-N-[4-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-1-carboxamide apart is its unique combination of functional groups and structural features. This combination allows for a wide range of chemical modifications and applications, making it a versatile compound in various fields of research and industry .
Biological Activity
2-Ethoxy-N-[4-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-1-carboxamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a naphthalene core, an ethoxy group, and a pyrrolidine moiety, suggests a range of biological activities, particularly in neuropharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Structural Features
The compound's structure can be summarized as follows:
| Component | Description |
|---|---|
| Naphthalene Core | Provides aromatic stability and hydrophobic characteristics. |
| Ethoxy Group | Enhances solubility and may influence pharmacokinetics. |
| Pyrrolidine Moiety | Implicated in neuropharmacological activity and receptor interactions. |
Research indicates that 2-ethoxy-N-[4-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-1-carboxamide interacts with several biological targets:
- Acetylcholinesterase Inhibition : The compound has shown inhibitory effects on acetylcholinesterase, an enzyme crucial for neurotransmission. This inhibition is particularly relevant for conditions like Alzheimer's disease, where enhanced cholinergic signaling is desired.
- Psychotropic Effects : Studies suggest that the compound may exhibit anxiolytic and antidepressant-like activities, potentially through modulation of neurotransmitter systems.
- Cerebroprotective Properties : The presence of the pyrrolidine ring may confer protective effects against neurotoxicity, suggesting a role in neuroprotection and cognitive enhancement.
Biological Activity Studies
Several studies have explored the biological activity of this compound and related derivatives:
- Neuropharmacological Studies : A study demonstrated that compounds with similar structures could modulate neurotransmitter systems effectively, indicating potential therapeutic applications for mood disorders.
- Cytotoxicity Testing : In vitro assays have indicated that related compounds exhibit cytotoxic effects against various cancer cell lines, suggesting a broader anticancer potential for derivatives of this class .
Case Studies
-
Acetylcholinesterase Inhibitory Activity :
- A study reported that derivatives of naphthalene carboxamides showed significant inhibition of acetylcholinesterase with IC50 values indicating their potential use in treating neurodegenerative diseases.
-
Psychotropic Activity :
- Research into the psychotropic effects of similar compounds revealed their capacity to reduce anxiety-like behaviors in animal models, supporting the hypothesis that 2-ethoxy-N-[4-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-1-carboxamide may possess similar effects.
-
Cerebroprotective Effects :
- Investigations into the cerebroprotective properties highlighted that compounds with a pyrrolidine structure can enhance neuronal survival under stress conditions, indicating potential applications in neuroprotection.
Comparative Analysis
To better understand the unique properties of 2-ethoxy-N-[4-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-1-carboxamide, it is useful to compare it with other related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-Methyl-N-[4-(2-pyrrolidinyl)phenyl]naphthalene-1-carboxamide | Pyrrolidine ring, naphthalene core | Neuroprotective effects |
| Naphthalene derivatives | Aromatic naphthalene structure | Various chemical reactivities |
| Ethoxy-substituted compounds | Ethoxy group presence | Similar reactivity patterns |
Q & A
Q. What synthetic methodologies are reported for 2-ethoxy-N-[4-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-1-carboxamide, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions, starting with naphthol derivatives and functionalizing via nucleophilic substitution or coupling reactions. For example:
- Step 1 : Formation of the naphthalene-1-carboxamide core via condensation of naphthol derivatives with carbonylating agents in polar aprotic solvents (e.g., DMF) using bases like K₂CO₃ .
- Step 2 : Introduction of the 2-oxopyrrolidin-1-ylphenyl group via Buchwald-Hartwig amination or Ullmann coupling .
Optimization strategies :
Q. What spectroscopic and crystallographic techniques confirm the structural integrity of this compound?
- NMR : H and C NMR verify substituent positions (e.g., ethoxy group at δ 1.4–1.6 ppm for CH₃ and δ 4.1–4.3 ppm for OCH₂) .
- X-ray crystallography : Single-crystal studies resolve bond angles (e.g., C–C–C angles in the naphthalene core: 119–122°) and confirm planar geometry of the carboxamide group .
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 403.18) .
Advanced Research Questions
Q. How can computational modeling predict the pharmacological activity of this compound?
- Molecular docking : Density Functional Theory (DFT) calculations assess binding affinity to targets (e.g., kinases or GPCRs). For instance, the 2-oxopyrrolidine moiety may form hydrogen bonds with catalytic lysine residues in enzyme active sites .
- ADMET prediction : Tools like SwissADME evaluate lipophilicity (LogP ≈ 3.5) and blood-brain barrier permeability, suggesting CNS activity potential .
Q. How can researchers resolve contradictions in reported biological activity data?
- Purity validation : Use HPLC (>95% purity) to exclude batch-to-batch variability .
- Assay standardization : Control variables like cell line selection (e.g., HEK293 vs. HeLa) and incubation time. For example, IC₅₀ values may vary by 10–20% due to differential protein expression .
- Metabolite profiling : LC-MS/MS identifies active metabolites that may contribute to off-target effects .
Q. What structure-activity relationship (SAR) insights guide the design of analogs with improved efficacy?
- Key modifications :
- Ethoxy group replacement : Substituting with bulkier alkoxy groups (e.g., isopropoxy) may enhance hydrophobic interactions.
- Pyrrolidinone ring : Introducing electron-withdrawing groups (e.g., fluorine) improves metabolic stability .
- Activity data : Analogues with para-substituted phenyl groups show 2–3× higher potency in kinase inhibition assays .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
